

The Diverse Biological Activities of Substituted Nicotinonitrile Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *2-Hydroxy-6-methyl-5-phenylnicotinonitrile*

Cat. No.: *B1294450*

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For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinonitrile derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is presented to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

Substituted nicotinonitriles have emerged as a promising scaffold for the development of novel anticancer agents. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways and the induction of programmed cell death (apoptosis).

Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of substituted nicotinonitrile derivatives against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for several derivatives are summarized in the table below, highlighting their efficacy.

Compound ID/Series	Cancer Cell Line	IC50 (μM)	Reference
Series 1			
Derivative 5g	MCF-7 (Breast), HCT-116 (Colon)	~ 1-3	[1]
Derivative 7i	MCF-7 (Breast), HCT-116 (Colon)	~ 1-3	[1]
Derivative 8	MCF-7 (Breast), HCT-116 (Colon)	~ 1-3	[1]
Derivative 9	MCF-7 (Breast), HCT-116 (Colon)	~ 1-3	[1]
Derivative 7b	MCF-7 (Breast), HCT-116 (Colon)	~ 5	[1]
Derivative 7d	MCF-7 (Breast), HCT-116 (Colon)	~ 5	[1]
Derivative 7f	MCF-7 (Breast), HCT-116 (Colon)	~ 5	[1]
Series 2			
Compound 7b	MCF-7 (Breast)	3.58	[2]
PC-3 (Prostate)	3.60	[2]	
Compound 12	MCF-7 (Breast)	0.5	[2]
HepG2 (Liver)	5.27	[2]	
Series 3 (Cyanopyridines)			
Compound 4c	HepG2 (Liver)	8.02 ± 0.38	[3]
HCT-116 (Colon)	7.15 ± 0.35	[3]	
Compound 4d	HepG2 (Liver)	6.95 ± 0.34	[3]

HCT-116 (Colon)	8.35 ± 0.42	[3]
MCF-7 (Breast)	8.50 ± 0.42	[3]
PC3 (Prostate)	14.08 ± 0.70	[3]

Mechanism of Anticancer Action

The anticancer effects of nicotinonitrile derivatives are often attributed to their ability to inhibit crucial enzymes involved in cancer cell proliferation and survival, as well as their capacity to induce apoptosis.

Several substituted nicotinonitriles have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.

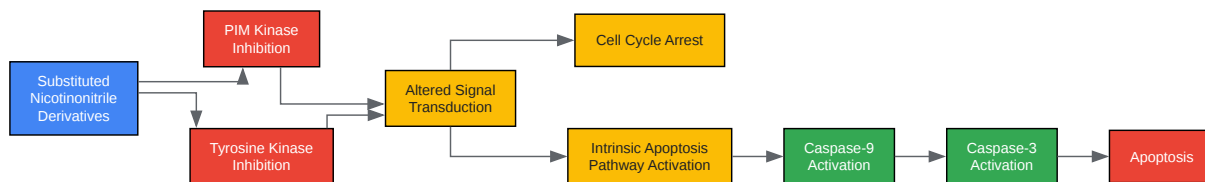
PIM Kinases: PIM kinases are a family of serine/threonine kinases that play a critical role in cell survival and proliferation. Their overexpression is associated with numerous cancers.

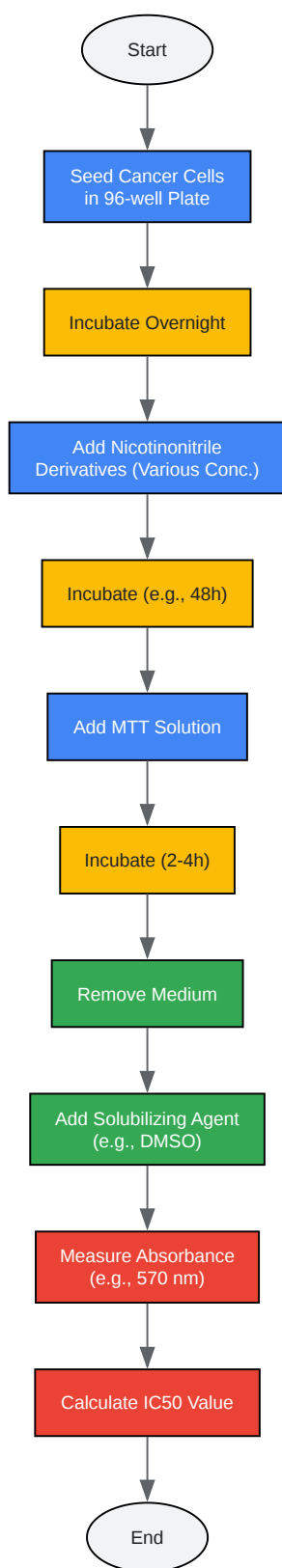
Compound ID	PIM Kinase Isoform	IC50 (nM)	Reference
Compound 4k	PIM-1	21.2	[2]
Compound 7b	PIM-1	18.9	[2]
Compound 4	PIM-1	11.4	[2]
Compound 10	PIM-1	17.2	[2]
Compound 12	PIM-1	14.3	[2]
Compound 8e	PIM-1, PIM-2, PIM-3	≤ 280 (μM)	[4]
Compound 4d	PIM-1	460 ± 20	[3]

Tyrosine Kinases (TKs): Tyrosine kinases are critical components of signaling pathways that control cell growth, differentiation, and survival. Their aberrant activation is a hallmark of many cancers.

Compound ID	Tyrosine Kinase	IC50 (nM)	Reference
Compound 8	TK	311	[1]
Compound 5g	TK	352	[1]
Icotinib Derivative 3l	EGFR	420	[5]

A primary mechanism by which nicotinonitrile derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is often initiated via the intrinsic pathway, characterized by the activation of specific caspase enzymes. Studies have shown that certain derivatives can significantly increase the levels of active caspases 9 and 3, leading to the execution of the apoptotic program.[1] For instance, some compounds have been observed to induce a 3 to 6-fold increase in caspase 3 and 9 activity in colon cancer cells.[1]





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References

- 1. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
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